

# Solubility and stability of Methyl 4-O-feruloylquininate

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## Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B13429824

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An In-depth Technical Guide on the Solubility and Stability of **Methyl 4-O-feruloylquininate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-O-feruloylquininate**, a naturally occurring phenolic compound identified in plants such as *Stemona japonica*, is a derivative of chlorogenic acid attracting interest for its potential therapeutic properties.[1][2][3] As a member of the feruloylquinic acid class, it is structurally related to compounds known for their antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of **Methyl 4-O-feruloylquininate**. Due to the limited direct quantitative data for this specific compound, this guide also includes data and protocols for structurally related compounds to serve as a valuable resource for researchers. This document outlines experimental protocols for determining its physicochemical properties and discusses its hypothesized biological signaling pathways.

## Physicochemical Properties

**Methyl 4-O-feruloylquininate** is the methyl ester of 4-O-feruloylquinic acid, combining a ferulic acid moiety with a methyl quinate core.[1] This structural feature, particularly the methyl group, may influence its bioavailability and metabolic fate compared to its parent compound.[1]

Table 1: Physicochemical Properties of **Methyl 4-O-feruloylquininate**

Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>9</sub>	[2]
Molecular Weight	382.36 g/mol	[2]
Purity	>97.5%	[2]
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
pKa	Data not available	[2]

## Solubility Profile

Quantitative solubility data for **Methyl 4-O-feruloylquininate** in various solvents is not readily available in the current literature. However, some practical recommendations for dissolution have been noted. For enhanced solubility, warming the sample to 37°C and employing an ultrasonic bath is suggested.[2] It is also reported that stock solutions of 10 mM can be prepared.[2] The methylation of the carboxylic acid group in the quinic acid moiety generally increases the lipophilicity of the compound, which may lead to better solubility in organic solvents compared to its parent acid, 4-O-feruloylquinic acid.[4]

Table 2: Qualitative Solubility and Recommendations

Solvent	Solubility	Recommendations	Source
General	No quantitative data available.	For higher solubility, warm to 37°C and use sonication. Stock solutions of 10 mM are achievable.	[2]
DMSO	Likely soluble for stock solutions.	A common solvent for preparing stock solutions of phenolic compounds.	[2][5]

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a general method and can be adapted for **Methyl 4-O-feruloylquininate**.<sup>[6]</sup>

Objective: To determine the equilibrium solubility of **Methyl 4-O-feruloylquininate** in a specific solvent.

Materials:

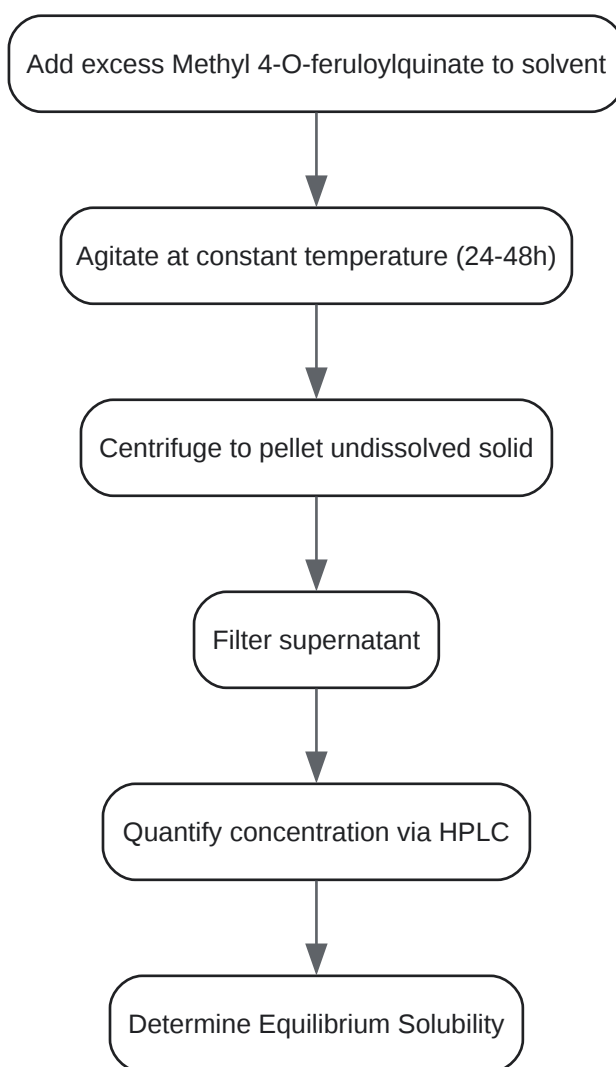
- **Methyl 4-O-feruloylquininate**
- Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
- Shaker or rotator at a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add an excess amount of **Methyl 4-O-feruloylquininate** to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the suspension to separate the undissolved solid.
- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
- Quantify the concentration of **Methyl 4-O-feruloylquininate** in the filtrate using a validated HPLC method.

- The determined concentration represents the equilibrium solubility at that temperature.

#### Logical Workflow for Solubility Determination



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Caption: Workflow for equilibrium solubility determination.

## Stability Profile

Direct stability data for **Methyl 4-O-feruloylquininate** is currently unavailable. The stability of related phenolic compounds is known to be influenced by factors such as pH, temperature, and light exposure.[7] For instance, the thermal stability of 5-O-caffeoylquinic acids has been shown to be pH-dependent.[8] It is reasonable to hypothesize that **Methyl 4-O-feruloylquininate** is

susceptible to degradation under harsh conditions, particularly at alkaline pH and elevated temperatures.

## Experimental Protocol: General Stability Assessment

This protocol provides a framework for evaluating the stability of **Methyl 4-O-feruloylquininate** under various conditions.<sup>[9][10]</sup>

Objective: To assess the stability of **Methyl 4-O-feruloylquininate** under specific conditions (e.g., pH, temperature, light).

Materials:

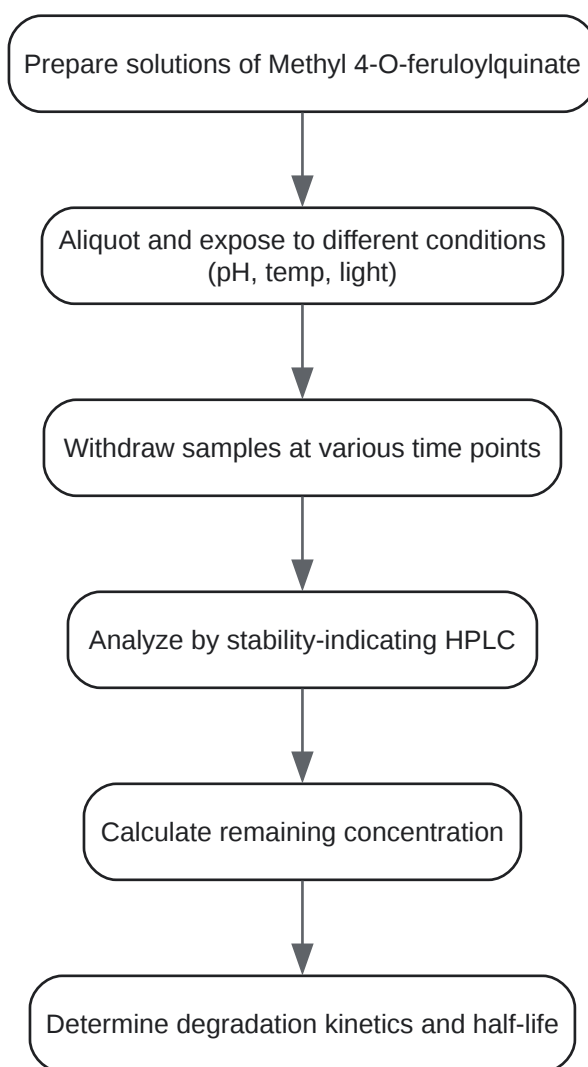
- Stock solution of **Methyl 4-O-feruloylquininate** of known concentration
- Buffers of various pH values
- Temperature-controlled chambers (incubators, water baths)
- Light exposure chamber (with controlled UV and visible light)
- HPLC system

Procedure:

- Prepare solutions of **Methyl 4-O-feruloylquininate** in the desired buffers or solvents.
- Divide the solutions into aliquots for testing under different conditions (e.g., different temperatures, light/dark).
- Store the aliquots under the specified conditions for a set period.
- At predetermined time points, withdraw a sample from each condition.
- Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of **Methyl 4-O-feruloylquininate**.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

- The degradation kinetics can be determined by plotting the concentration versus time.

#### Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of a compound.

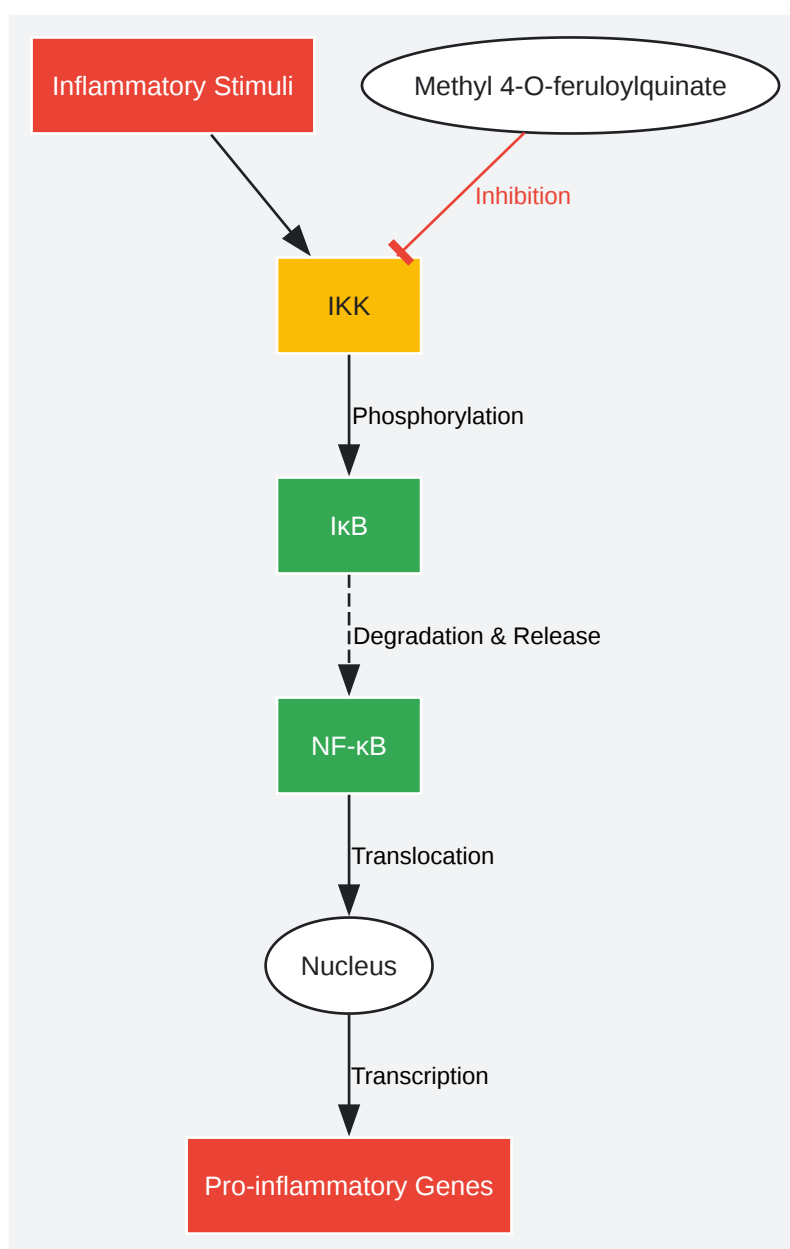
## Hypothesized Signaling Pathways

Based on the known biological activities of its constituent parts, ferulic acid and other chlorogenic acids, **Methyl 4-O-feruloylquininate** is hypothesized to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.<sup>[1][11]</sup>

## Anti-Inflammatory Pathway: NF- $\kappa$ B and MAPK

The Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. It is proposed that **Methyl 4-O-feruloylquininate** may inhibit the NF- $\kappa$ B pathway by preventing the degradation of its inhibitory protein, I $\kappa$ B, thus blocking the translocation of NF- $\kappa$ B to the nucleus and subsequent transcription of pro-inflammatory genes.<sup>[1][4]</sup>

### Hypothesized Anti-Inflammatory Signaling Pathway



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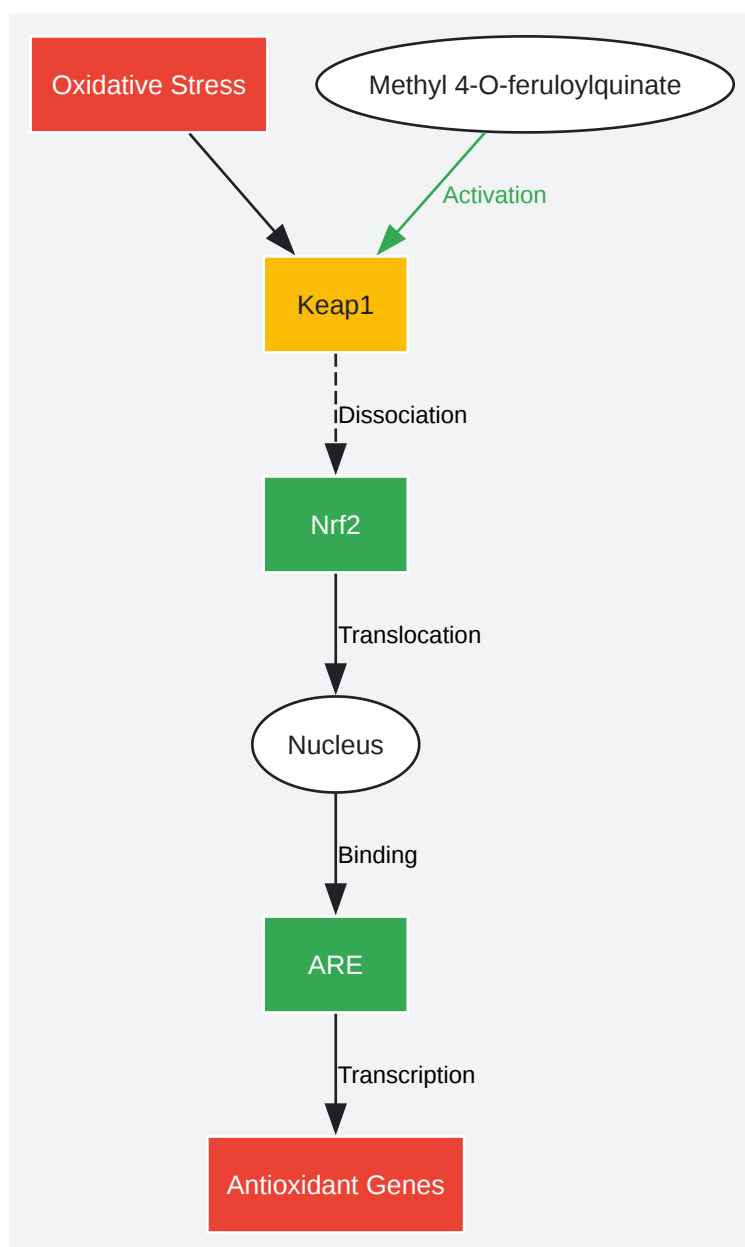
Caption: Hypothesized inhibition of the NF- $\kappa$ B pathway.

## Antioxidant Pathway: Keap1-Nrf2

The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant defenses. It is hypothesized that **Methyl 4-O-feruloylquininate** may activate this pathway, leading to the expression of antioxidant response element (ARE)-dependent genes and enhancing the cell's capacity to counteract oxidative stress.<sup>[11]</sup>

Hypothesized Antioxidant Response Pathway





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Caption: Hypothesized activation of the Keap1-Nrf2 pathway.

## Conclusion

While **Methyl 4-O-feruloylquininate** presents a promising scaffold for drug development due to its relationship with other bioactive chlorogenic acids, there is a clear need for further research to fully characterize its physicochemical properties. The protocols and workflows provided in

this guide offer a starting point for researchers to systematically investigate the solubility and stability of this compound. Such data will be crucial for the formulation development and preclinical assessment of **Methyl 4-O-feruloylquininate**.

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